6-(Trifluoromethyl)benzothiophene-2-carboxamide
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Overview
Description
6-(Trifluoromethyl)benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary targets of 6-(Trifluoromethyl)benzothiophene-2-carboxamide are currently unknown. This compound belongs to the class of benzofuran derivatives, which have been shown to exhibit a wide range of biological activities
Mode of Action
Benzofuran derivatives have been reported to interact with various targets leading to anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Given the broad range of activities exhibited by benzofuran derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been reported to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Molecular Mechanism
The molecular mechanism of action of 6-(Trifluoromethyl)benzothiophene-2-carboxamide is not well established. Benzothiophene derivatives have been shown to interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of benzothiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
6-(Trifluoromethyl)benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)benzothiophene-2-carboxylic acid
- 6-(Trifluoromethyl)benzothiophene-2-sulfonamide
Uniqueness
6-(Trifluoromethyl)benzothiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide group. This combination enhances its chemical stability and biological activity compared to similar compounds. The trifluoromethyl group increases lipophilicity, which can improve the compound’s ability to interact with biological targets .
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTKWOCMRLNRSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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